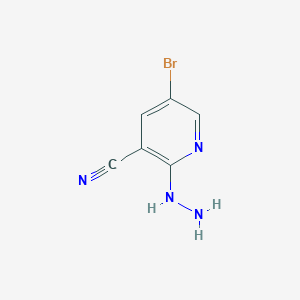
5-Bromo-2-hydrazinylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-hydrazinylnicotinonitrile : est un composé chimique appartenant à la classe des nicotinonitriles. Il se caractérise par la présence d'un atome de brome en position 5, d'un groupe hydrazine en position 2 et d'un groupe nitrile sur le cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 5-bromo-2-hydrazinylnicotinonitrile implique généralement la bromination du 2-hydrazinylnicotinonitrile. La réaction est réalisée dans des conditions contrôlées pour garantir l'introduction sélective de l'atome de brome en position 5. Les conditions réactionnelles comprennent souvent l'utilisation de brome ou d'un agent bromant dans un solvant approprié, tel que l'acide acétique ou le dichlorométhane, à une température contrôlée.
Méthodes de production industrielle : La production industrielle de 5-bromo-2-hydrazinylnicotinonitrile peut impliquer des procédés de bromination à grande échelle avec des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions : Le 5-bromo-2-hydrazinylnicotinonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydrazine peut être oxydé pour former des composés azo ou azoxy correspondants.
Réduction : Le groupe nitrile peut être réduit pour former des amines ou d'autres dérivés.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et l'hypochlorite de sodium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent l'utilisation de bases telles que l'hydroxyde de sodium ou le carbonate de potassium.
Produits principaux :
Oxydation : Formation de dérivés azo ou azoxy.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation de dérivés de nicotinonitrile substitués.
Applications De Recherche Scientifique
Chimie : Le 5-bromo-2-hydrazinylnicotinonitrile est utilisé comme intermédiaire dans la synthèse de divers composés hétérocycliques.
Biologie et médecine : En chimie médicinale, ce composé est exploré pour son potentiel en tant que pharmacophore dans le développement de nouveaux médicaments. Ses dérivés peuvent présenter des activités biologiques telles que des propriétés antimicrobiennes, anticancéreuses ou anti-inflammatoires.
Industrie : Le composé est utilisé dans le développement de matériaux avancés, notamment des polymères et des colorants. Sa structure chimique unique permet de modifier les propriétés des matériaux, le rendant adapté à diverses applications industrielles.
5. Mécanisme d'action
Le mécanisme d'action du 5-bromo-2-hydrazinylnicotinonitrile et de ses dérivés implique des interactions avec des cibles moléculaires spécifiques. Par exemple, le groupe hydrazine peut former des liaisons covalentes avec des macromolécules biologiques, conduisant à l'inhibition de l'activité enzymatique ou à la perturbation des processus cellulaires. Le groupe nitrile peut également participer à des liaisons hydrogène ou à d'autres interactions non covalentes, influençant l'activité biologique du composé.
Mécanisme D'action
The mechanism of action of 5-bromo-2-hydrazinylnicotinonitrile and its derivatives involves interactions with specific molecular targets. For instance, the hydrazine group can form covalent bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitrile group may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires :
- 5-bromo-2-nitropyridine
- 5-bromo-2-hydroxynicotinic acid
- 5-bromo-2-methoxybenzonitrile
Comparaison : Comparé à ces composés similaires, le 5-bromo-2-hydrazinylnicotinonitrile est unique en raison de la présence des deux groupes hydrazine et nitrile sur le cycle pyridine. Cette double fonctionnalité permet une gamme plus large de réactions chimiques et d'applications potentielles. Par exemple, tandis que le 5-bromo-2-nitropyridine est principalement utilisé en synthèse organique, le 5-bromo-2-hydrazinylnicotinonitrile offre une polyvalence supplémentaire en chimie médicinale et en science des matériaux.
Propriétés
Formule moléculaire |
C6H5BrN4 |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
5-bromo-2-hydrazinylpyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5BrN4/c7-5-1-4(2-8)6(11-9)10-3-5/h1,3H,9H2,(H,10,11) |
Clé InChI |
NPAGRRYEWXSNOE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C#N)NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


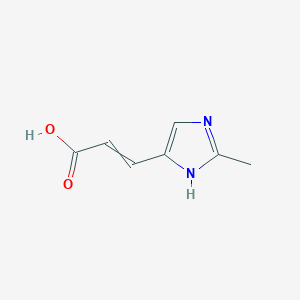
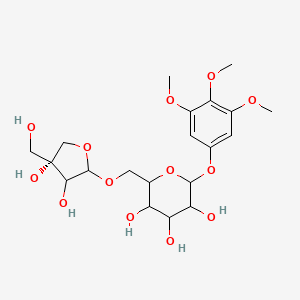

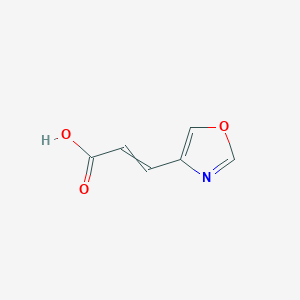
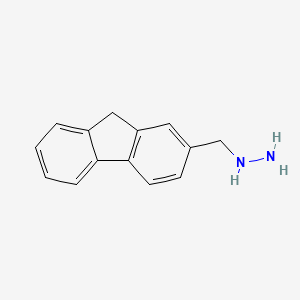
![2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)
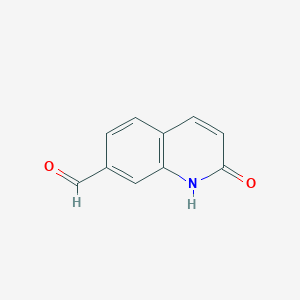
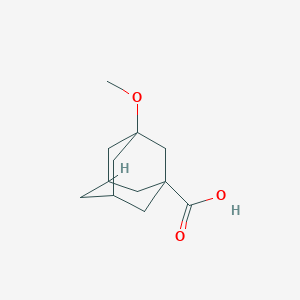

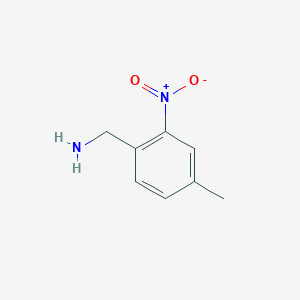


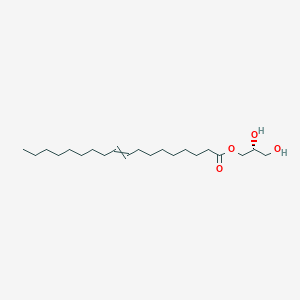
![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)
